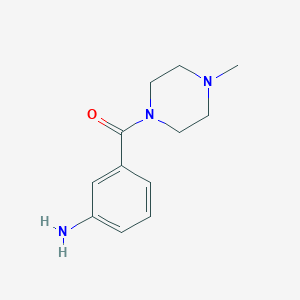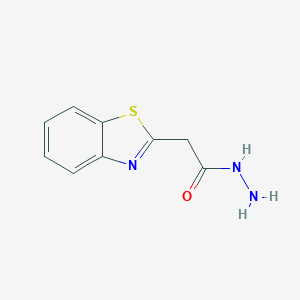
2-(1,3-Benzothiazol-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzothiazole hydrazone and has a molecular formula of C9H9N3OS. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, antitumor, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)acetohydrazide is not fully understood. However, it has been reported to act by inhibiting the growth of microorganisms and cancer cells. It is believed to achieve this by interfering with the DNA synthesis and cell division processes.
Biochemische Und Physiologische Effekte
2-(1,3-Benzothiazol-2-yl)acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the growth of microorganisms such as Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-Benzothiazol-2-yl)acetohydrazide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of scientific research. However, its limitations include its low solubility in water, which can limit its use in aqueous systems, and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-Benzothiazol-2-yl)acetohydrazide. These include:
1. Investigating its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples.
2. Studying its potential use as a corrosion inhibitor for metal surfaces.
3. Investigating its potential use as an antifungal agent for the treatment of fungal infections.
4. Studying its potential use as an antioxidant for the prevention of oxidative stress-related diseases.
5. Investigating its potential use as an antimicrobial agent for the treatment of bacterial infections.
Conclusion:
In conclusion, 2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. The future directions for research on this compound are diverse and offer a wide range of potential applications.
Synthesemethoden
The synthesis of 2-(1,3-Benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization. This method has been reported to yield a high percentage of the desired product with good purity.
Eigenschaften
CAS-Nummer |
175440-94-5 |
|---|---|
Produktname |
2-(1,3-Benzothiazol-2-yl)acetohydrazide |
Molekularformel |
C9H9N3OS |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H9N3OS/c10-12-8(13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |
InChI-Schlüssel |
VXGUJUIXLUKHRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |
Synonyme |
2-Benzothiazoleaceticacid,hydrazide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



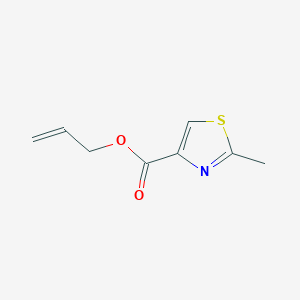
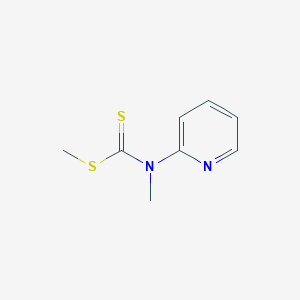


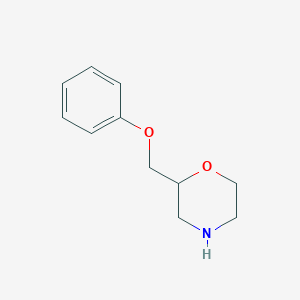
acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
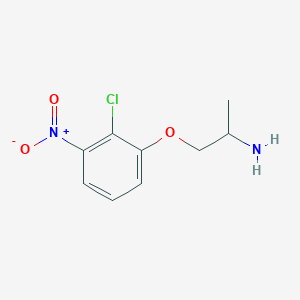

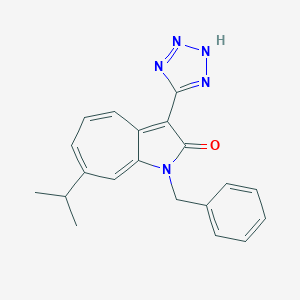
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)


